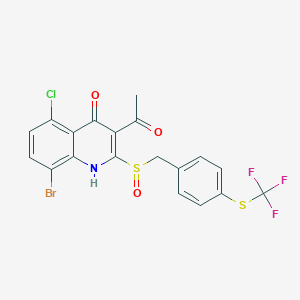
c-Myc inhibitor 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Myc inhibitor 8 is a potent compound used in cancer research, specifically targeting the c-Myc pathway. The c-Myc protein is a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and apoptosis. Aberrant expression of c-Myc is associated with various human cancers, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of c-Myc inhibitor 8 involves multiple synthetic steps. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The process typically involves:
Formation of the core structure: This step involves the synthesis of the core chemical structure using organic synthesis techniques.
Functionalization: Various functional groups are added to the core structure to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production .
Chemical Reactions Analysis
Types of Reactions: c-Myc inhibitor 8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
c-Myc inhibitor 8 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the c-Myc pathway and its role in cellular processes.
Biology: Helps in understanding the molecular mechanisms of c-Myc in cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, including leukemia and breast cancer.
Industry: Utilized in the development of new anticancer drugs and therapies .
Mechanism of Action
c-Myc inhibitor 8 exerts its effects by directly targeting the c-Myc protein. It binds to the c-Myc/Max dimer, preventing it from binding to DNA and regulating gene expression. This inhibition disrupts the transcriptional activity of c-Myc, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Omomyc: A dominant-negative variant of c-Myc that interferes with c-Myc/Max dimerization.
JQ-1: A small molecule inhibitor that targets bromodomain proteins, indirectly affecting c-Myc expression.
10058-F4: A small molecule that inhibits c-Myc/Max dimerization .
Uniqueness: c-Myc inhibitor 8 is unique in its specific targeting of the c-Myc pathway, demonstrating potent inhibitory effects across various cancer types. Its ability to directly bind and inhibit the c-Myc/Max complex sets it apart from other inhibitors that may have indirect effects .
Properties
Molecular Formula |
C19H12BrClF3NO3S2 |
|---|---|
Molecular Weight |
538.8 g/mol |
IUPAC Name |
3-acetyl-8-bromo-5-chloro-2-[[4-(trifluoromethylsulfanyl)phenyl]methylsulfinyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C19H12BrClF3NO3S2/c1-9(26)14-17(27)15-13(21)7-6-12(20)16(15)25-18(14)30(28)8-10-2-4-11(5-3-10)29-19(22,23)24/h2-7H,8H2,1H3,(H,25,27) |
InChI Key |
VFRKNEMBXBTJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)Cl)Br)S(=O)CC3=CC=C(C=C3)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


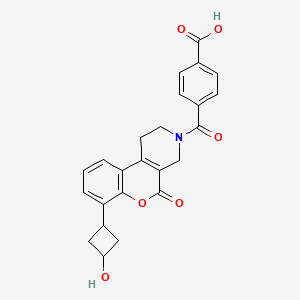
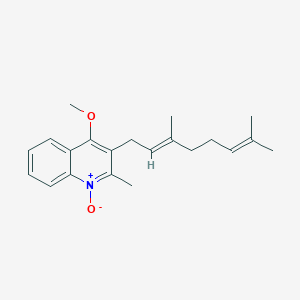


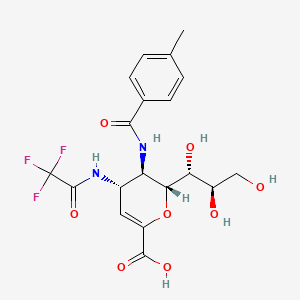

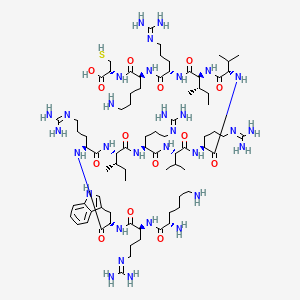
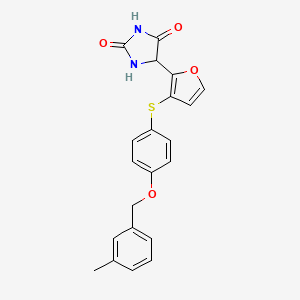
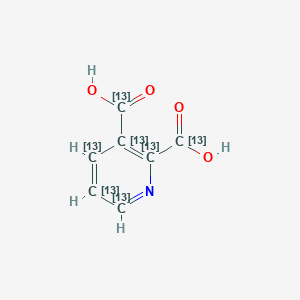
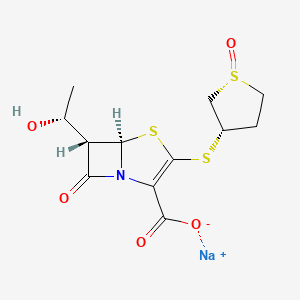
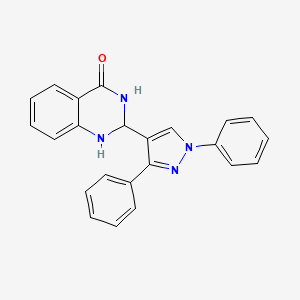
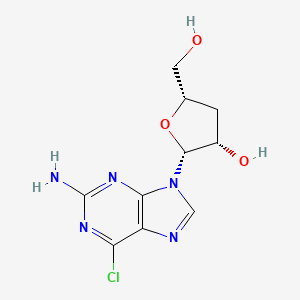
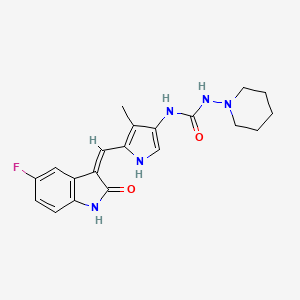
![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
